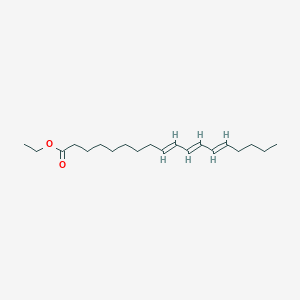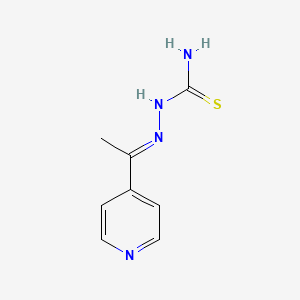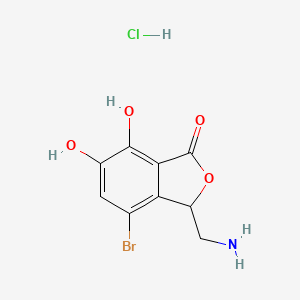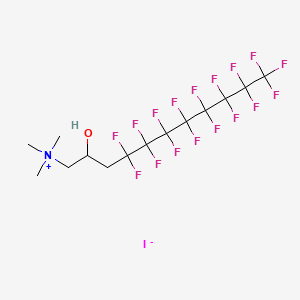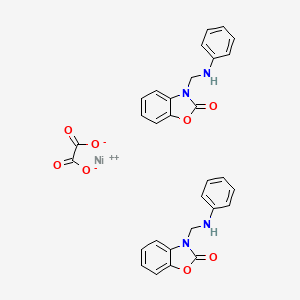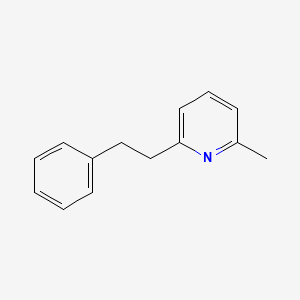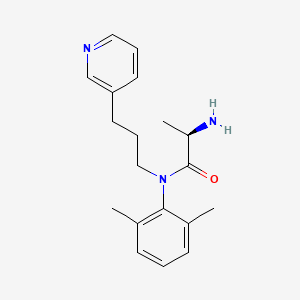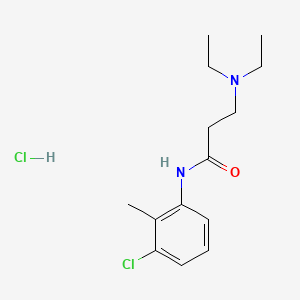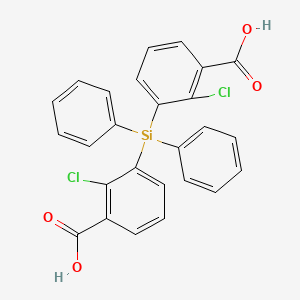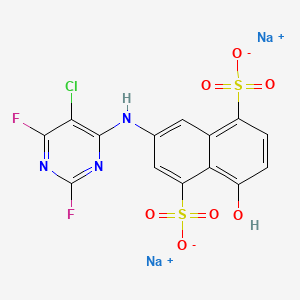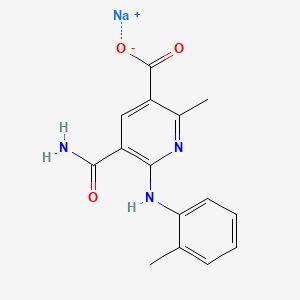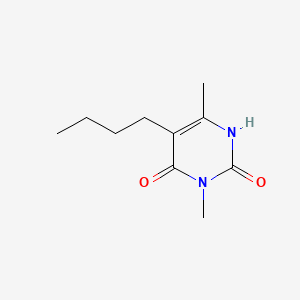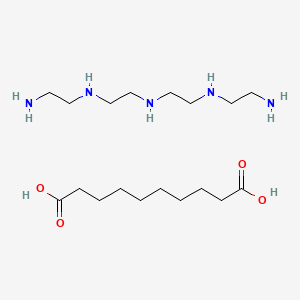
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include phthalic anhydride, 4-fluorobenzyl chloride, and 1-(2-phenylethyl)-4-piperidone. The reactions may involve:
Condensation reactions: to form the phthalazinone core.
Nucleophilic substitution: to introduce the 4-fluorophenyl group.
Reductive amination: to attach the piperidinyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions could be used to modify the phthalazinone core.
Substitution: Various substitution reactions can occur, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological assays: It may be used in biological assays to study its effects on different biological systems.
Medicine
Therapeutic potential: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Pharmaceuticals: It might be used in the development of new pharmaceutical agents.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to receptors: The compound could bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It might inhibit certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Other compounds in the phthalazinone class.
Fluorophenyl derivatives: Compounds containing the 4-fluorophenyl group.
Piperidinyl derivatives: Compounds with the piperidinyl moiety.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Properties
CAS No. |
110406-66-1 |
|---|---|
Molecular Formula |
C28H29ClFN3O |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)piperidin-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C28H28FN3O.ClH/c29-23-12-10-22(11-13-23)20-27-25-8-4-5-9-26(25)28(33)32(30-27)24-15-18-31(19-16-24)17-14-21-6-2-1-3-7-21;/h1-13,24H,14-20H2;1H |
InChI Key |
AZLZTOPEEGDWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)F)CCC5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



